N-(3,4-Dichlorophenethyl)butan-1-amine

Description

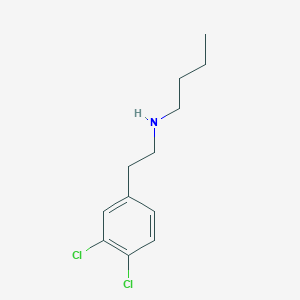

N-(3,4-Dichlorophenethyl)butan-1-amine is a halogenated amine derivative characterized by a phenethyl backbone substituted with chlorine atoms at the 3- and 4-positions, linked to a butan-1-amine chain. This structure confers unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and materials science.

Properties

Molecular Formula |

C12H17Cl2N |

|---|---|

Molecular Weight |

246.17 g/mol |

IUPAC Name |

N-[2-(3,4-dichlorophenyl)ethyl]butan-1-amine |

InChI |

InChI=1S/C12H17Cl2N/c1-2-3-7-15-8-6-10-4-5-11(13)12(14)9-10/h4-5,9,15H,2-3,6-8H2,1H3 |

InChI Key |

RMSDCPNGIKMISG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNCCC1=CC(=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features

The compound’s structure combines a dichlorinated aromatic ring with an aliphatic amine chain. Key comparisons include:

- 3,4-Dichlorophenethylamine (PDA): The parent compound lacks the butan-1-amine chain. PDA is noted for high selectivity toward the αD pocket of CK2α but low binding affinity .

- N-(3-Bromo-4-fluorobenzyl)butan-1-amine : Features bromine and fluorine substituents (vs. chlorine) on a benzyl group (shorter chain than phenethyl), which may reduce steric bulk and alter electronic interactions .

- N-[(2,4-Dichlorophenyl)methyl]butan-1-amine : Dichloro substitution at 2,4-positions (meta and para) on a benzyl group, differing in halogen placement and backbone length compared to the target compound .

- N-(4-Methoxybenzyl)butan-1-amine : Contains an electron-donating methoxy group instead of halogens, enhancing solubility in polar solvents but reducing lipophilicity .

Physicochemical Properties

A comparison of key properties is summarized below:

*Estimates based on analogs.

Enzyme Inhibition and Selectivity

- CK2α Inhibition: PDA (3,4-dichlorophenethylamine) exhibits high selectivity for the αD pocket of CK2α but low affinity.

- Comparison with TBIa : TBIa (a tetrabrominated benzimidazole derivative) is a potent ATP-competitive inhibitor but lacks selectivity. Structural differences highlight the trade-off between affinity and selectivity in halogenated amines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.